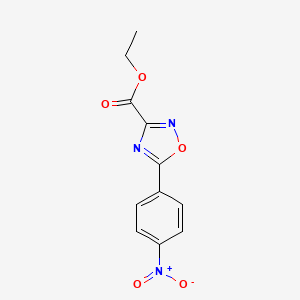

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

Molecular Formula |

C11H9N3O5 |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C11H9N3O5/c1-2-18-11(15)9-12-10(19-13-9)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3 |

InChI Key |

KXHDSKPABLLYIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

One of the most common and classical approaches to synthesize 1,2,4-oxadiazole derivatives, including this compound, involves the cyclization of amidoximes with carboxylic acid derivatives such as esters, acid chlorides, or anhydrides.

- Starting Materials : The key precursors are amidoximes, which can be prepared by the reaction of hydroxylamine with nitriles, and ethyl 4-nitrobenzoate or its activated derivatives.

- Cyclization Conditions : The amidoxime is reacted with ethyl 4-nitrobenzoate or its activated forms (e.g., acid chloride or anhydride) under heating conditions, sometimes in the presence of catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) to improve yields.

- Mechanism : The amidoxime nucleophilically attacks the activated carbonyl carbon, followed by intramolecular cyclization and dehydration to form the 1,2,4-oxadiazole ring.

This method was originally proposed by Tiemann and Krüger and has been refined to improve yields and reaction conditions. However, challenges include moderate yields and purification difficulties due to side products.

Use of Coupling Reagents for Activation

To enhance the efficiency of cyclization, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), carbonyldiimidazole (CDI), or TBTU can be used to activate the carboxylic acid or ester towards nucleophilic attack by the amidoxime.

- Procedure : The carboxylic acid or ester is first activated by the coupling reagent in an appropriate solvent (e.g., dichloromethane or DMF), then the amidoxime is added to the reaction mixture.

- Advantages : This approach often leads to higher yields and milder reaction conditions compared to direct heating with acid chlorides.

- Limitations : The use of coupling reagents can introduce impurities and requires careful purification.

This method is particularly useful when the starting carboxylic acid is sensitive or when milder conditions are desired.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Another synthetic route involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles to form the 1,2,4-oxadiazole ring.

- Generation of Nitrile Oxides : Typically generated in situ from aldoximes or hydroximoyl chlorides under basic conditions.

- Reaction with Nitriles : The nitrile oxide reacts with a nitrile (such as 4-nitrobenzonitrile) to yield the oxadiazole ring.

- Advantages : This method can be highly regioselective and allows for the incorporation of various substituents.

- Challenges : Requires careful control of reaction conditions to avoid side reactions and decomposition.

While this method is less commonly used for the specific compound this compound, it represents a versatile alternative in oxadiazole synthesis.

Direct Cyclization from Amidoximes and Esters

In some cases, direct reaction of amidoximes with esters (such as ethyl 4-nitrobenzoate) under reflux conditions can afford the desired 1,2,4-oxadiazole.

- Reaction Conditions : Prolonged heating in solvents like ethanol or toluene, sometimes with acid or base catalysts.

- Yield and Purification : Yields are generally moderate; purification may require recrystallization or chromatographic techniques.

This method is straightforward but often less efficient compared to activated acid derivatives or coupling reagent methods.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Amidoxime + Acid Chloride | Amidoxime, acid chloride (e.g., 4-nitrobenzoyl chloride) | Pyridine or TBAF catalyst | Reflux in organic solvent | Simple, classical method | Harsh conditions, side products | 50-70 |

| Amidoxime + Activated Acid (EDC, DCC) | Amidoxime, carboxylic acid or ester | EDC, DCC, CDI, TBTU | Room temp to mild heating | Milder conditions, better yields | Coupling reagent impurities | 65-85 |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, nitrile | Base for nitrile oxide generation | Mild to moderate heating | Regioselective, versatile | Sensitive intermediates | 40-75 |

| Amidoxime + Ester (Direct) | Amidoxime, ethyl 4-nitrobenzoate | Acid/base catalyst (optional) | Reflux in ethanol or toluene | Simple reagents | Lower yield, longer time | 40-60 |

Research Discoveries and Optimization

- Recent studies have demonstrated that the use of coupling reagents such as EDC or CDI significantly improves the yield and purity of this compound compared to direct cyclization methods.

- Catalysts like pyridine and TBAF have been shown to accelerate the cyclization step and reduce reaction times.

- The choice of solvent and temperature critically affects the reaction outcome, with polar aprotic solvents often providing better solubility and reaction rates.

- Purification challenges remain due to the formation of side products; recrystallization from methanol or chromatographic techniques are commonly employed.

- Advances in microwave-assisted synthesis have also been reported to shorten reaction times and improve yields, though these methods require specialized equipment.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Nucleophilic Addition: The oxadiazole ring can participate in nucleophilic addition reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Nucleophilic Addition: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane or ethanol.

Major Products:

Reduction: Ethyl 5-(4-aminophenyl)-1,2,4-oxadiazole-3-carboxylate.

Hydrolysis: 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylic acid.

Nucleophilic Addition: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of oxadiazoles possess significant antibacterial and antifungal activities. The nitro group in this compound enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Research has suggested that oxadiazole derivatives can exhibit anticancer activity. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation and induce apoptosis, although further studies are required to elucidate the underlying mechanisms .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of oxadiazole derivatives. This compound has been investigated for its ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

Materials Science

Fluorescent Materials

The compound's unique structure allows it to be utilized in the development of fluorescent materials. This compound can be incorporated into polymer matrices to create materials with tunable optical properties. These materials are valuable in applications such as sensors and light-emitting devices .

Polymerization Studies

This compound has been used as a monomer in the synthesis of novel polymers through cationic ring-opening polymerization. The resulting polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Analytical Chemistry

Chromatographic Applications

The compound can be utilized as a derivatizing agent in gas chromatography for the analysis of fatty acids and other compounds. Its ability to form stable derivatives enhances the detection sensitivity and resolution during chromatographic separations .

Spectroscopic Studies

This compound has been employed in spectroscopic studies to investigate molecular interactions and conformational changes in biological systems. Its distinct spectral features make it a useful probe in fluorescence spectroscopy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate, highlighting differences in substituents, molecular properties, and applications:

*Molecular weight calculated based on structural analogs.

Structural and Reactivity Comparisons

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-nitrophenyl group in the target compound contrasts with electron-donating groups like the 2-ethoxyphenyl in ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (). The nitro group increases electrophilicity, making the compound more reactive in nucleophilic substitutions or cycloadditions.

- Chlorine in the 4-chlorophenyl analog () provides moderate electron withdrawal, balancing reactivity and stability for pharmaceutical intermediates.

- Biological Activity: Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate () demonstrates antifungal activity against Candida albicans, suggesting that nitro-substituted derivatives may also exhibit antimicrobial properties. The chloromethyl derivative () is a precursor for prodrugs due to its ability to form covalent bonds with biological targets.

- The 4-chlorophenyl derivative () is synthesized with 95% purity, indicating optimized protocols for halogenated analogs.

Biological Activity

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate is a significant compound within the oxadiazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of an ethyl ester group at the 3-position and a 4-nitrophenyl substituent at the 5-position enhances its chemical reactivity and biological properties.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉N₃O₅ |

| Molecular Weight | 263.206 g/mol |

| CAS Number | 37384-65-9 |

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. This compound has shown promising results in various cancer cell lines:

- Cytotoxicity Tests : Studies have demonstrated that this compound exhibits cytotoxic effects against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. Notably, it has been reported that certain derivatives exhibit IC₅₀ values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism involves inducing apoptosis through pathways associated with p53 activation and caspase-3 cleavage in cancer cells . Flow cytometry assays have confirmed that these compounds can induce cell cycle arrest in the G0-G1 phase.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Derivatives of oxadiazoles have been shown to possess significant activity against various pathogens. The proposed mechanism involves interactions with cellular targets leading to inhibition of vital biological pathways .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of hydrazides derived from carboxylic acids. Common reagents include:

- Hydrazine derivatives

- Carboxylic acid esters

- Nitro-substituted aromatic compounds

The reaction conditions often require heating under reflux or microwave-assisted synthesis to enhance yield and purity.

Study on Anticancer Activity

In a study published in MDPI, derivatives of this compound were tested against several cancer cell lines. The results indicated:

- CEM-13 Cells : IC₅₀ values were observed at sub-micromolar concentrations.

- MCF-7 Cells : The compound was effective in inducing apoptosis through upregulation of p53 and activation of caspase pathways.

Study on Antimicrobial Efficacy

Another study highlighted the antimicrobial potential of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine, followed by esterification. Key steps include:

- Using ethyl oxalyl chloride and 4-nitrophenyl-substituted precursors under reflux in ethanol or methanol .

- Optimizing pH (6–8) and temperature (70–90°C) to favor oxadiazole ring formation .

- Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) .

- Yield improvements (up to 85%) are achieved by slow addition of reagents and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.3–1.5 ppm for ethyl ester CH₃; δ 8.2–8.4 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) confirm substituent positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 292.05) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 1520–1540 cm⁻¹ (NO₂ stretching) validate functional groups .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to risks of skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

- First Aid : For accidental exposure, rinse eyes with water (15+ minutes) and wash skin with soap/water. Use fume hoods for handling powders to avoid inhalation .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Comparative Bioassays : Use standardized protocols (e.g., broth microdilution for antimicrobial activity; IC₅₀ assays for cytotoxicity) to minimize variability .

- Purity Validation : Employ HPLC (≥98% purity) to rule out impurities affecting bioactivity .

- Structural Confirmation : X-ray crystallography or DFT calculations verify the nitro group’s electronic effects on reactivity .

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (target for antimicrobial activity). Focus on hydrogen bonding between the oxadiazole ring and active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models : Corporate Hammett constants (σ) of the 4-nitrophenyl group to predict bioactivity trends .

Q. What strategies can optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) while maintaining efficacy?

- Methodological Answer :

- Derivatization : Replace the ethyl ester with PEGylated groups to enhance aqueous solubility. Monitor logP changes via shake-flask assays .

- Prodrug Design : Synthesize tert-butoxycarbonyl (Boc)-protected analogs to improve oral bioavailability. Assess hydrolysis rates in simulated gastric fluid .

- In Vitro Metabolism : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., esterase-mediated cleavage) and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.